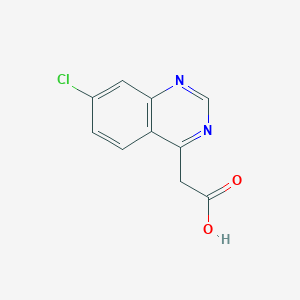

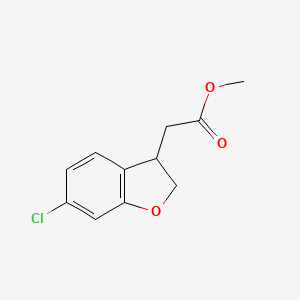

![molecular formula C12H22O4S2 B12291521 1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)

1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Deoxi-3,4-O-isopropilideno-D-arabino-hexosa Propileno Ditioacetal es un compuesto especializado que se utiliza en diversos campos de investigación científica. Es conocido por su estructura única y su capacidad para interactuar con enzimas específicas, lo que lo hace valioso en la investigación proteómica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Deoxi-3,4-O-isopropilideno-D-arabino-hexosa Propileno Ditioacetal implica varios pasos, que normalmente comienzan con la protección de los grupos hidroxilo en la molécula de azúcarLas condiciones de reacción suelen requerir catalizadores específicos y entornos controlados para garantizar que se obtenga el producto deseado .

Métodos de producción industrial

Aunque los métodos detallados de producción industrial no están disponibles fácilmente, el compuesto se produce en laboratorios especializados equipados para manejar síntesis orgánica compleja. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

2-Deoxi-3,4-O-isopropilideno-D-arabino-hexosa Propileno Ditioacetal experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: Esta reacción suele implicar el uso de agentes oxidantes para convertir el grupo ditioacetal en otros grupos funcionales.

Reducción: Se pueden utilizar agentes reductores para modificar el compuesto, lo que a menudo conduce a la formación de derivados más simples.

Sustitución: El compuesto puede experimentar reacciones de sustitución en las que un grupo funcional es reemplazado por otro

Reactivos y condiciones comunes

Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo requieren temperaturas y niveles de pH controlados para lograr los resultados deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir derivados tioles más simples .

Aplicaciones Científicas De Investigación

2-Deoxi-3,4-O-isopropilideno-D-arabino-hexosa Propileno Ditioacetal tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Desempeña un papel en el estudio de las interacciones enzimáticas y las vías metabólicas.

Medicina: Se investiga por sus posibles efectos terapéuticos, en particular en el tratamiento de enzimas específicas implicadas en la progresión de la enfermedad.

Mecanismo De Acción

El compuesto ejerce sus efectos al interactuar con enzimas específicas, modulando así su actividad. Esta interacción puede inhibir o mejorar la función de la enzima, dependiendo del contexto. Los objetivos moleculares y las vías implicadas a menudo están relacionados con la capacidad del compuesto para formar complejos estables con las enzimas, afectando su actividad catalítica .

Comparación Con Compuestos Similares

Compuestos similares

2-Deoxi-3,4-O-isopropilideno-D-arabino-hexosa: Carece del grupo ditioacetal, lo que lo hace menos reactivo en ciertos contextos.

D-arabino-hexosa Propileno Ditioacetal: Estructura similar pero sin la protección isopropilideno, lo que lleva a una diferente reactividad y estabilidad

Singularidad

2-Deoxi-3,4-O-isopropilideno-D-arabino-hexosa Propileno Ditioacetal es único debido a su combinación de la protección isopropilideno y el grupo ditioacetal. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones químicas e interactuar más eficazmente con enzimas específicas .

Propiedades

Fórmula molecular |

C12H22O4S2 |

|---|---|

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

1-[5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |

InChI |

InChI=1S/C12H22O4S2/c1-12(2)15-9(11(16-12)8(14)7-13)6-10-17-4-3-5-18-10/h8-11,13-14H,3-7H2,1-2H3 |

Clave InChI |

XHOCFHXASDXWNZ-UHFFFAOYSA-N |

SMILES canónico |

CC1(OC(C(O1)C(CO)O)CC2SCCCS2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride](/img/structure/B12291443.png)

![2-[4-(2-Tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B12291446.png)

![N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)

![2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12291460.png)

![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/structure/B12291476.png)

![6-[1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291502.png)

![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)